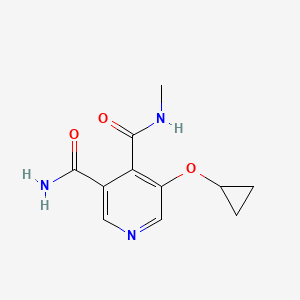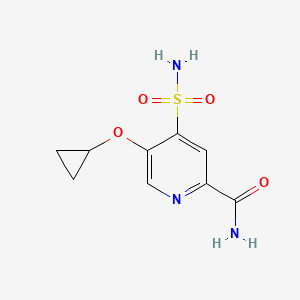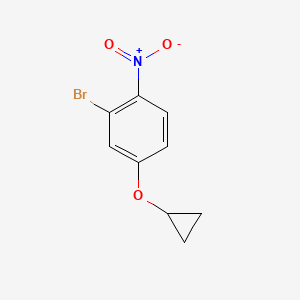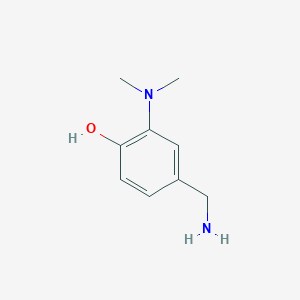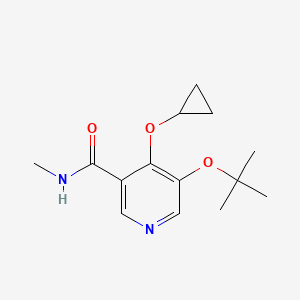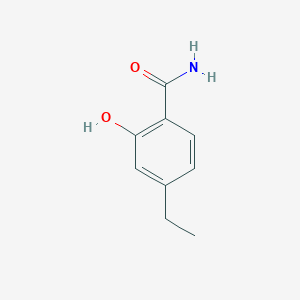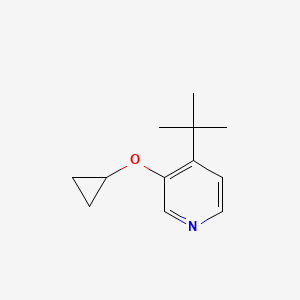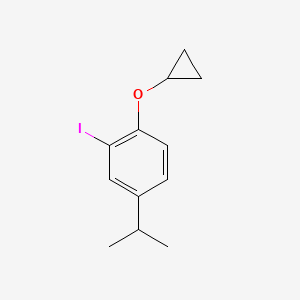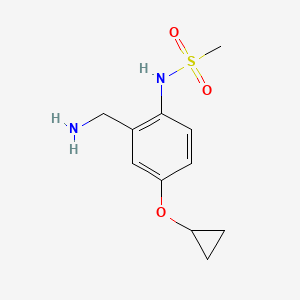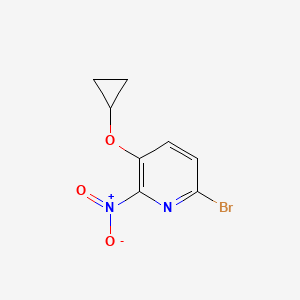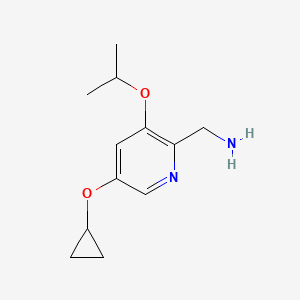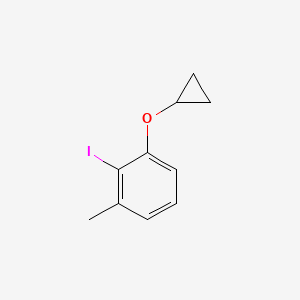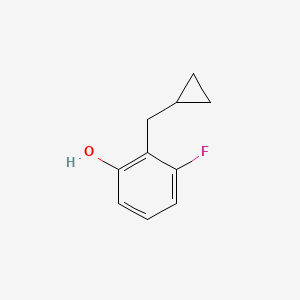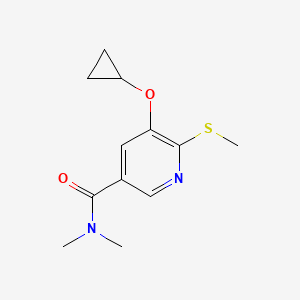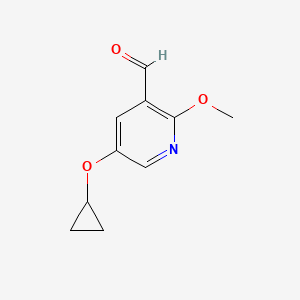
5-Cyclopropoxy-2-methoxynicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-methoxynicotinaldehyde can be achieved through the following steps :
Starting Material: 5-Bromo-2-methoxynicotinaldehyde.
Reaction: The starting material is reacted with cyclopropylboronic acid in the presence of cesium fluoride and a palladium catalyst (PdCl2dppf) in 1,4-dioxane under nitrogen atmosphere at 100°C for 2 hours.
Workup: The reaction mixture is cooled to room temperature, and ethyl acetate is added. The mixture is then filtered over silica gel and purified via flash chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in 5-Cyclopropoxy-2-methoxynicotinaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and cyclopropoxy groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-Cyclopropoxy-2-methoxynicotinic acid.
Reduction: 5-Cyclopropoxy-2-methoxynicotinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Cyclopropoxy-2-methoxynicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is investigated for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules. It may have applications in drug discovery and development .
Industry: In the chemical industry, this compound is used in research and development for the creation of new materials and compounds with specific properties .
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-methoxynicotinaldehyde is not extensively documented. it is likely to interact with specific molecular targets and pathways based on its chemical structure. The aldehyde group may form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
Comparison: 5-Cyclopropoxy-2-methoxynicotinaldehyde is unique due to the presence of both cyclopropoxy and methoxy groups attached to the nicotinaldehyde core. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H11NO3/c1-13-10-7(6-12)4-9(5-11-10)14-8-2-3-8/h4-6,8H,2-3H2,1H3 |
InChI-Schlüssel |
NGCAJMOTLFDQSA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=N1)OC2CC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


